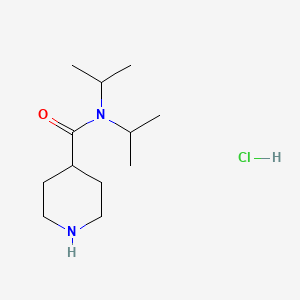

N,N-bis(propan-2-yl)piperidine-4-carboxamide hydrochloride

説明

N,N-bis(propan-2-yl)piperidine-4-carboxamide hydrochloride is a piperidine derivative functionalized with isopropyl (propan-2-yl) groups on the amide nitrogen and a hydrochloride salt. Its structure combines a six-membered saturated amine ring with carboxamide substituents, enhancing solubility and stability via protonation. Potential applications include pharmaceutical intermediates or bioactive molecule precursors, given the prominence of piperidine and carboxamide motifs in drug discovery.

特性

IUPAC Name |

N,N-di(propan-2-yl)piperidine-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O.ClH/c1-9(2)14(10(3)4)12(15)11-5-7-13-8-6-11;/h9-11,13H,5-8H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIOZBHCUXCEBCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)C1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Intramolecular Cyclization Strategies

Intramolecular cyclization remains a prominent method for constructing the piperidine ring, utilizing functional groups within precursor molecules to facilitate ring closure. Several approaches are noteworthy:

Radical Cyclization of Enynes : Kamimura et al. developed a radical-mediated cyclization of 1,6-enynes using triethylborane as an initiator, leading to polysubstituted alkylidene piperidines via a cascade involving 5-exo-dig and 3-exo-trig cyclizations, cyclopropane cleavage, and hydrogen abstraction (Scheme 30A). This method offers regioselectivity and stereocontrol for complex piperidine derivatives.

Alkyne Functionalization and Hydroamination : Gharpure et al. described a 6-endo-dig reductive hydroamination of alkynes, mediated by acids, to generate piperidines. This approach is sensitive to electronic effects; electron-withdrawing groups favor cyclization, whereas electron-donating groups may lead to hydrolysis rather than cyclization (Scheme 31).

Metal-Catalyzed Cyclizations : Ruthenium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been employed to form C-N bonds intramolecularly, facilitating ring closure under milder conditions with high regioselectivity (see Section 2.2).

Two-Component Reactions and Reductive Amination

Reductive Amination : Condensation of aldehydes or ketones with primary or secondary amines, followed by reduction, is a classical route. For example, the synthesis of piperidines via reductive amination using catalytic hydrogenation or hydride donors is well-documented. Donohoe et al. reported a [5 + 1] annulation involving iridium-catalyzed hydrogen transfer, enabling stereoselective synthesis of substituted piperidines with water as a solvent, minimizing racemization.

Aza-Prins Cyclization : The aza-Prins reaction involves the condensation of homoallylic amines with aldehydes or epoxides, promoted by Lewis acids such as zirconium chloride or niobium pentachloride, leading to iminium intermediates that cyclize to form piperidines. This method allows for high trans-selectivity and functional group tolerance (Scheme 46).

Metal-Catalyzed Cross-Coupling and Hydrogenation Cascades

Palladium-Catalyzed Cross-Couplings : Suzuki-Miyaura and Buchwald-Hartwig reactions have been used to introduce substituents onto piperidine rings, followed by hydrogenation to saturate the ring. These methods are advantageous for functional group compatibility and stereocontrol.

Hydrogenation Cascades : Zhang et al. demonstrated stereoselective hydrogenation cascades involving intermediate pyridinium salts, which can be further functionalized to yield piperidines with high stereoselectivity, often employing Raney-Nickel or other catalysts under mild conditions.

Specific Synthesis of N,N-bis(propan-2-yl)piperidine-4-carboxamide Hydrochloride

Direct Synthesis via Amide Formation

The most straightforward approach involves the acylation of N,N-bis(propan-2-yl)piperidine with a suitable acyl chloride or anhydride, followed by salt formation:

Step 1 : Synthesize N,N-bis(propan-2-yl)piperidine via alkylation of piperidine with isopropyl halides or through intramolecular cyclization of suitable precursors.

Step 2 : Convert the piperidine derivative to the carboxamide by reacting with a suitable carboxylic acid derivative (e.g., oxalyl chloride, carbonyldiimidazole) under controlled conditions.

Step 3 : Quaternize the amide with hydrochloric acid to obtain the hydrochloride salt.

Functionalization of the Piperidine Ring

Alternatively, the compound can be synthesized through functionalization of a pre-formed piperidine ring:

Step 1 : Prepare N,N-bis(propan-2-yl)piperidine via alkylation or reductive amination.

Step 2 : Introduce the carboxamide group at the 4-position via directed lithiation or electrophilic substitution, followed by amidation.

Step 3 : Convert to hydrochloride salt through treatment with hydrogen chloride in an appropriate solvent.

Data Table Summarizing Preparation Methods

| Method | Key Reagents & Conditions | Advantages | Limitations |

|---|---|---|---|

| Intramolecular Radical Cyclization | 1,6-enynes, triethylborane, radical initiators, mild conditions | Regioselectivity, complex substitution patterns | Radical conditions may lead to side reactions |

| Reductive Amination (Aza-Prins) | Homoallylic amines, aldehydes, Lewis acids, hydride donors | High stereocontrol, functional group tolerance | Requires careful control of reaction conditions |

| Metal-Catalyzed Cross-Coupling | Pd, Ru catalysts, boronic acids, amines, hydrogenation | Versatile, high regio- and stereoselectivity | Catalyst cost, sensitivity to functional groups |

| Direct Acylation & Amidation | Piperidine derivatives, acyl chlorides, HCl | Straightforward, scalable | Limited to accessible starting materials |

Research Findings and Notes

Selectivity Control : Baldwin’s rules and the use of chiral catalysts or ligands are critical for stereoselectivity in cyclization reactions.

Reaction Conditions : Mild conditions, such as water as solvent or low temperature, help minimize racemization and side reactions, especially in stereoselective syntheses.

Catalyst Choice : Palladium, ruthenium, and nickel catalysts are frequently employed, with the choice depending on substrate sensitivity and desired selectivity.

Functional Group Compatibility : Electron-withdrawing groups facilitate cyclization, while electron-donating groups may hinder ring closure or lead to hydrolysis.

化学反応の分析

Types of Reactions: N,N-bis(propan-2-yl)piperidine-4-carboxamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring is substituted with different functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted piperidine derivatives.

科学的研究の応用

Pharmacological Research

N,N-bis(propan-2-yl)piperidine-4-carboxamide hydrochloride has been investigated for its potential biological activities, especially in neuropharmacology. Its structure suggests possible interactions with neurotransmitter systems, making it a candidate for studying various neurological disorders.

Key Areas of Investigation:

- Neurotransmitter Modulation: The compound's potential to modulate neurotransmitter systems could lead to therapeutic applications in treating conditions such as depression and anxiety.

- Antipsychotic Properties: Similar piperidine derivatives have been explored as antipsychotics, indicating that this compound may also have relevance in this area.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step processes that ensure high purity and yield. This allows researchers to create various derivatives that may exhibit enhanced biological activity or novel properties.

Synthesis Methods:

- Hydrogenation Techniques: Recent advances in hydrogenation methods have been applied to synthesize piperidine derivatives efficiently, which could include modifications of this compound .

Research involving this compound has highlighted its potential in various experimental settings:

Neuropharmacological Studies:

Studies have focused on the compound's ability to interact with specific receptors in the brain, leading to insights into its mechanism of action. For example, investigations into its effects on serotonin and dopamine pathways are ongoing, which could elucidate its role in mood regulation and psychotropic effects .

Behavioral Studies:

Animal models have been employed to assess the anxiolytic and antidepressant-like effects of this compound, providing preliminary evidence of its therapeutic potential.

作用機序

The mechanism of action of N,N-bis(propan-2-yl)piperidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the substrate from accessing the enzyme. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and influencing cellular signaling pathways .

類似化合物との比較

Comparison with Structurally Similar Compounds

Ring Size and Functional Group Variations

N,N-bis(propan-2-yl)pyridine-4-carboxamide

- Structure : Aromatic pyridine ring with carboxamide and isopropyl groups.

- Key Data : Molecular weight = 187.15 g/mol ().

- Comparison : The pyridine analog lacks the saturated piperidine ring, leading to differences in electronic properties (aromatic vs. aliphatic nitrogen) and conformational flexibility. This may reduce hydrogen-bonding capacity compared to the piperidine derivative, impacting solubility and receptor interactions .

(2R)-2-Methylpyrrolidine Hydrochloride

- Structure : Five-membered pyrrolidine ring with a methyl substituent and HCl salt.

- Key Data : CAS 135324-85-5 ().

- Comparison : The smaller pyrrolidine ring increases ring strain but enhances rigidity. The absence of carboxamide groups limits its utility in amide-mediated binding interactions, contrasting with the target compound’s dual functionality (amine + carboxamide) .

Salt Forms and Physicochemical Properties

N,N-bis[3-(1,8-naphthalimido)propyl]-N-propylamine Hydrochloride (NP6)

- Structure : Branched alkylamine with naphthalimide substituents and HCl salt.

- Research Findings : Temperature-dependent $ ^1H $-NMR studies show that protonation (as HCl salt) eliminates n-π interactions observed in its free base (NP5), stabilizing the molecule in polar solvents ().

- Comparison : Like NP6, the hydrochloride salt of the target compound likely improves aqueous solubility and thermal stability compared to its free base form .

Data Table: Key Properties of Comparable Compounds

Research Findings and Implications

- Solubility and Stability : Hydrochloride salts (e.g., NP6, pyrrolidine derivatives) generally exhibit enhanced solubility in polar solvents compared to free bases, a trait critical for pharmaceutical formulations .

- Spectroscopic Behavior : Protonation alters NMR profiles by reducing electron-rich interactions (e.g., n-π effects), as demonstrated in NP6 . This suggests similar spectroscopic simplifications for the target compound.

生物活性

N,N-bis(propan-2-yl)piperidine-4-carboxamide hydrochloride is a synthetic compound with significant biological activity, particularly in the field of neuropharmacology. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C14H29N3O·HCl

- Molecular Weight : Approximately 248.8 g/mol

- Structure : Contains a piperidine ring substituted with two isopropyl groups and a carboxamide functional group.

The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various pharmaceutical applications.

This compound exhibits interactions with multiple neurotransmitter systems, suggesting potential roles in modulating neurochemical pathways. The specific mechanisms are still under investigation, but preliminary studies indicate that the compound may influence:

- Dopaminergic Pathways : Potential effects on dopamine receptor activity.

- Serotonergic Systems : Possible modulation of serotonin levels.

- GABAergic Activity : Implications for gamma-aminobutyric acid (GABA) receptor interactions.

These interactions highlight its potential as a therapeutic agent in treating neurological disorders.

Neuropharmacological Effects

Research indicates that this compound shows promise in various neuropharmacological applications. Its dual isopropyl substitution may enhance lipophilicity, facilitating better receptor interaction compared to structurally similar compounds. This characteristic could lead to distinct pharmacokinetic profiles and biological effects that warrant further exploration.

Comparative Analysis with Similar Compounds

The following table summarizes key features of compounds structurally related to this compound:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| N-(Propan-2-yl)piperidine-4-carboxamide | 1019851-92-3 | Contains a single propan-2-yl group; less potent |

| N-{2-[bis(propan-2-yl)amino]ethyl}piperidine-4-carboxamide dihydrochloride | 1172699-87-4 | More complex structure; potential for enhanced activity |

| N-(Cyclohexyl)piperidine-4-carboxamide | 1234567-89-X | Different alkyl substituent; varied pharmacological profile |

This table illustrates how the unique structural features of this compound may contribute to its enhanced biological activity compared to its analogs.

Case Studies and Research Findings

Several studies have explored the biological activity of similar piperidine derivatives, providing insights into their pharmacological potential:

- CCR5 Antagonists : Research on piperidine derivatives has shown promising anti-HIV activity. For example, a related compound exhibited an IC50 of 5.8 nM against HIV envelope-mediated membrane fusion, highlighting the potential for developing anti-retroviral therapies .

- Antiviral Activity : A series of indole-derived carboxamides demonstrated significant antiviral effects against neurotropic viruses, showing up to 40-fold improvements in potency through structural modifications .

- Histone Acetyltransferase Inhibition : Compounds with similar piperidine structures were evaluated for their ability to inhibit histone acetyltransferases, which play critical roles in gene transcription regulation. Some derivatives showed moderate inhibitory activity with IC50 values ranging from 1.6 μM to 10 μM .

Q & A

Q. What are the optimal synthetic routes for N,N-bis(propan-2-yl)piperidine-4-carboxamide hydrochloride, and how can purity be ensured?

Methodological Answer: The synthesis typically involves amidation of piperidine-4-carboxylic acid derivatives with isopropylamine. A deuterated analog synthesis ( ) provides a template:

- Step 1 : React piperidine-4-carbonyl chloride with excess isopropylamine in dry THF under inert conditions.

- Step 2 : Acidify with HCl to precipitate the hydrochloride salt.

- Step 3 : Purify via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) or recrystallization from ethanol/ether mixtures.

- Purity Control : Use NMR (¹H/¹³C) to confirm substitution patterns, HRMS for molecular weight validation, and IR to verify amide bond formation (C=O stretch ~1650 cm⁻¹) .

Q. Which analytical techniques are critical for characterizing this compound’s structural and chemical properties?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituents on the piperidine ring and confirm bis-isopropylamide geometry. Look for splitting patterns indicative of isopropyl groups (e.g., septets at δ ~3.5 ppm) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELXL (). For accurate refinement, collect high-resolution data (θ > 25°) and validate with R-factor convergence (R₁ < 0.05) .

- Mass Spectrometry : HRMS (ESI+) confirms molecular ion [M+H]⁺ and isotopic distribution matching theoretical values .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols ().

- Storage : Keep in airtight containers under dry conditions (RH < 40%) at 2–8°C to prevent hydrolysis.

- Spill Management : Neutralize with sodium bicarbonate, collect residues in chemical waste containers, and avoid aqueous rinses to prevent HCl release .

Advanced Research Questions

Q. How can contradictions in crystallographic refinement parameters be resolved for this compound?

Methodological Answer: Discrepancies in thermal displacement parameters or bond angles (e.g., O—P—N distortion in ) require:

- Data Quality Check : Ensure completeness (>95%) and redundancy (>4) of reflections. Exclude outliers (I/σ(I) < 2) during refinement .

- Model Validation : Use SHELXL’s TWIN/BASF commands to test for twinning. Apply Hirshfeld rigid-bond tests to validate anisotropic displacement parameters .

- Cross-Validation : Compare with DFT-optimized geometries (e.g., Gaussian09) to identify systematic errors in experimental data .

Q. What computational strategies predict the compound’s interactions with biological targets?

Methodological Answer:

- Docking Studies : Use AutoDock Vina with flexible ligand (AMBER force field) and rigid receptor (e.g., acetylcholinesterase PDB: 4EY7). Validate binding poses with MD simulations (NAMD, 100 ns) .

- Pharmacophore Modeling : Identify critical H-bond acceptors (amide oxygen) and hydrophobic pockets (isopropyl groups) using Schrödinger’s Phase .

- ADMET Prediction : Employ SwissADME to assess solubility (LogP ~2.5) and CYP450 inhibition risks .

Q. How can solvent selection and reaction conditions optimize the compound’s stability in catalytic applications?

Methodological Answer:

- Solvent Screening : Test aprotic solvents (THF, DMF) for reaction stability. Avoid protic solvents (MeOH, H₂O) to prevent amide hydrolysis. Monitor degradation via HPLC (C18 column, 220 nm) .

- Catalytic Efficiency : In A³ coupling reactions (), use UiO-66-NH₂ MOFs (10 mol%) under N₂. Optimize temperature (60–80°C) and solvent (toluene) for >90% yield.

- Stability Assays : Conduct accelerated aging studies (40°C/75% RH, 30 days) with periodic NMR analysis to detect decomposition .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of related amide derivatives?

Methodological Answer:

- Meta-Analysis : Compare IC₅₀ values across studies (e.g., antibacterial assays in vs. 20) using standardized protocols (CLSI guidelines). Adjust for solvent/DMSO interference .

- Structural Analogues : Synthesize and test N,N-diethyl variants to isolate steric/electronic effects of isopropyl groups .

- Dose-Response Validation : Repeat assays with rigorous controls (e.g., cytotoxicity against HEK293 cells) to confirm specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。